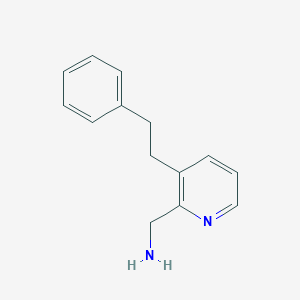

2-Aminomethyl-3-(2-phenylethyl)pyridine

Description

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

[3-(2-phenylethyl)pyridin-2-yl]methanamine |

InChI |

InChI=1S/C14H16N2/c15-11-14-13(7-4-10-16-14)9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11,15H2 |

InChI Key |

RTQZJIMMFXDSAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(N=CC=C2)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 2-Aminopyridine (2AP) and 3-Aminopyridine (3AP): Simple aminopyridines with NH2 groups at positions 2 or 3 .

- 2-Amino-3-methylpyridine: Contains a methyl group at position 3 instead of phenylethyl .

- 2-(2-Aminoethyl)pyridine: Features an ethyl-linked amino group at position 2 .

- 2-Aminomethylpyridine: Direct analogue with -CH2NH2 at position 2 but lacks the phenylethyl group .

Table 1: Structural Comparison

Physicochemical Properties

Melting Points and Solubility

- Pyridine derivatives with bulky substituents (e.g., phenylethyl) typically exhibit higher melting points due to reduced molecular symmetry and stronger van der Waals forces. For example:

Lipophilicity and Basicity

- The phenylethyl group increases logP (lipophilicity), enhancing membrane permeability compared to 2AP (logP ~0.3) or 3AP .

- The aminomethyl group (-CH2NH2) is less basic than -NH2 (pKa ~6.7 for 2AP vs. ~8.5 for aminomethyl derivatives), affecting protonation in physiological conditions .

Spectral Characteristics

Infrared (IR) Spectroscopy

- N-H Stretches : Expected at 3300–3500 cm⁻¹ (asymmetric and symmetric) .

- Aromatic C-H : ~3000–3100 cm⁻¹, with additional peaks from the phenylethyl C-H (~2850–2950 cm⁻¹).

- C=N and C=O : Absent in the target compound but present in carbonitrile derivatives (e.g., 2183 cm⁻¹ for -CN ).

¹H NMR

- Aminomethyl protons: δ ~3.5–4.0 ppm (CH2NH2), split due to coupling with NH2 .

- Phenylethyl protons : δ ~2.5–3.0 ppm (CH2CH2C6H5) and ~7.0–7.8 ppm (aromatic H) .

- Pyridine ring protons : Deshielded signals at δ ~8.0–9.0 ppm .

Table 2: Yield and Efficiency Comparison

| Reaction Type | Typical Yield | Key Challenges |

|---|---|---|

| Multi-component pyridine synthesis | 67–81% | Steric hindrance from bulky groups |

| Reductive amination | ~75% | Over-reduction of intermediates |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Aminomethyl-3-(2-phenylethyl)pyridine, and what challenges arise during purification?

- Methodology : A plausible synthetic route involves reductive amination of 3-(2-phenylethyl)pyridine derivatives with formaldehyde, followed by purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Challenges include isolating the aminomethyl group due to its polarity, which may require ion-exchange chromatography or recrystallization in ethanol/water mixtures .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) and NMR spectroscopy.

Q. How can researchers characterize the thermal stability of this compound under experimental conditions?

- Methodology : Perform thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen. For analogs like 4-(2-phenylethyl)pyridine, decomposition begins near 200°C, releasing CO, CO₂, and nitrogen oxides .

- Safety Note : Avoid exposure to direct sunlight and strong oxidizers, as photodegradation and exothermic reactions may occur .

Q. What solvent systems are compatible with this compound for solubility studies?

- Data from Analogs : Pyridine derivatives with phenethyl substituents, such as 4-(2-phenylethyl)pyridine, show solubility in ethanol, acetic acid, and toluene but low water solubility. Adjust pH to >7 to enhance aqueous solubility via protonation of the amino group .

- Experimental Design : Conduct solubility tests at 25°C using the shake-flask method, followed by UV-Vis spectrophotometry for quantification.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of pyridine derivatives with aminomethyl substituents?

- Approach : Compare in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) with computational QSAR models. For example, conflicting data on skin sensitization may arise from impurities; use high-resolution mass spectrometry (HRMS) to verify sample integrity .

- Case Study : Analogous compounds like 2-amino-3-chloro-5-(trifluoromethyl)pyridine show variability in acute toxicity (e.g., LDLo = 500 mg/kg in rodents), necessitating species-specific assays .

Q. What strategies optimize the catalytic hydrogenation of this compound derivatives for pharmacological applications?

- Methodology : Use Pd/C (10% loading) under 50 psi H₂ in ethanol at 60°C. Monitor reaction kinetics via FT-IR for C=N bond reduction. For sterically hindered analogs, switch to Wilkinson’s catalyst (RhCl(PPh₃)₃) to improve yield .

- Data Analysis : Compare enantiomeric excess (ee) via chiral HPLC and correlate with DFT-calculated transition states to refine catalyst selection .

Q. How do substituent effects (e.g., phenethyl vs. trifluoromethyl) influence the electronic properties of 2-Aminomethyl-pyridine derivatives?

- Experimental Design : Perform Hammett σ analysis using substituent constants (σₚ for phenethyl = -0.15; σₘ for CF₃ = +0.43). Validate via cyclic voltammetry to measure redox potentials in acetonitrile .

- Computational Support : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron-withdrawing groups (e.g., CF₃) reduce HOMO-LUMO gaps, enhancing reactivity .

Data Gaps and Mitigation Strategies

- Ecotoxicity : No direct data exists for this compound. Use read-across models with structurally similar compounds (e.g., 2-(2-aminoethyl)pyridine) to estimate LC₅₀ for Daphnia magna .

- Regulatory Compliance : While not classified under Japanese Industrial Safety laws, adhere to OECD 423 guidelines for acute oral toxicity testing due to structural alerts (e.g., aromatic amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.